2-acetamido-2-(2-hydroxyphenyl)acetic Acid
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Overview
Description
2-acetamido-2-(2-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C10H11NO4 It contains a carboxylic acid group, a secondary amide group, and a hydroxyl group attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-2-(2-hydroxyphenyl)acetic acid typically involves the acylation of 2-aminophenol with acetic anhydride, followed by the introduction of a carboxylic acid group. The reaction conditions often include:
Acylation Reaction: 2-aminophenol is reacted with acetic anhydride in the presence of a base such as pyridine to form 2-acetamidophenol.
Carboxylation: The resulting 2-acetamidophenol is then subjected to carboxylation using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-acetamido-2-(2-hydroxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 2-acetamido-2-(2-hydroxyphenyl)acetone.
Reduction: Formation of 2-acetamido-2-(2-hydroxyphenyl)ethanol.
Substitution: Formation of 2-acetamido-2-(2-nitrophenyl)acetic acid or 2-acetamido-2-(2-chlorophenyl)acetic acid.
Scientific Research Applications
2-acetamido-2-(2-hydroxyphenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and as a precursor for biologically active compounds.
Medicine: Investigated for its potential anti-inflammatory and analgesic properties.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-acetamido-2-(2-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins and thus exhibiting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2-acetamidophenol: Lacks the carboxylic acid group but shares the acetamido and hydroxyl groups.
2-hydroxyphenylacetic acid: Lacks the acetamido group but shares the hydroxyl and carboxylic acid groups.
N-(2-hydroxyphenyl)acetamide: Similar structure but lacks the carboxylic acid group.
Uniqueness
2-acetamido-2-(2-hydroxyphenyl)acetic acid is unique due to the presence of all three functional groups: carboxylic acid, secondary amide, and hydroxyl group. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a versatile compound for various applications.
Properties
CAS No. |
68802-33-5 |
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Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
2-acetamido-2-(2-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C10H11NO4/c1-6(12)11-9(10(14)15)7-4-2-3-5-8(7)13/h2-5,9,13H,1H3,(H,11,12)(H,14,15) |
InChI Key |
CMSFPXXGASWVLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=C1O)C(=O)O |
Origin of Product |
United States |
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